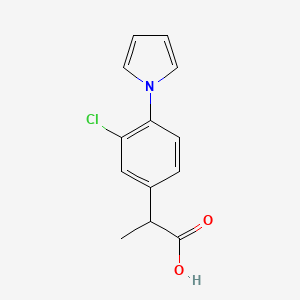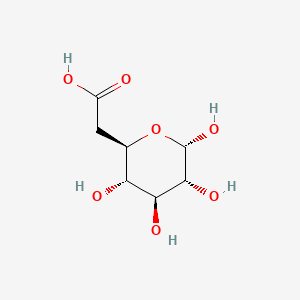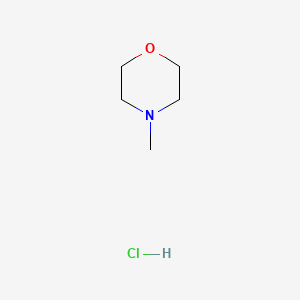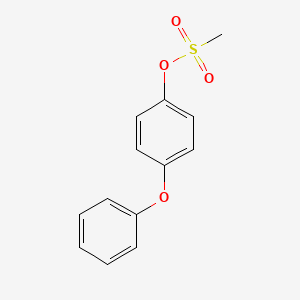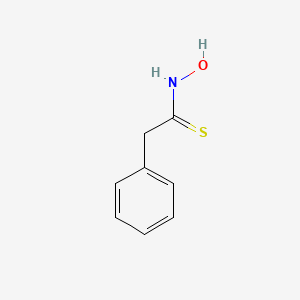
Phenylthioacetohydroximic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylthioacetohydroximic acid is an organosulfur compound and a member of acetohydroximates. It is a conjugate acid of a phenylthioacetohydroximate.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Plant Uptake
Phenylthioacetohydroximic acid has been identified as a significant metabolite in environmental studies, particularly in the context of plant interactions with biocides. Research by Muerdter et al. (2022) found that this compound, along with other metabolites, was significantly increased in Arabidopsis thaliana when exposed to isothiazolinone biocides like benzisothiazolinone (BIT). This study highlights the environmental significance of this compound, demonstrating its role in plant biology and its potential impact on the environmental fate of stormwater compounds (Muerdter, Powers, Chowdhury, Mianecki, & LeFevre, 2022).
Fungicidal Properties
In agricultural and botanical research, this compound has been explored for its fungicidal properties. A study by Zayed, Mostafa, and Farghaly (1966) synthesized (phenylthio)acetohydroxamic acids and tested them against various fungi. They found that these compounds, including this compound, possessed notable fungicidal properties, suggesting their potential use in protecting crops and controlling fungal growth (Zayed, Mostafa, & Farghaly, 1966).
Biochemical and Pharmacological Research
While direct studies on this compound are limited, its structural analogs and derivatives have been the subject of various biochemical and pharmacological investigations. For example, phenylbutyrate, a compound structurally related to this compound, has been studied for its therapeutic applications in disorders like urea cycle disorders, maple syrup urine disease, and type 2 diabetes (Ferriero et al., 2013; Brunetti‐Pierri et al., 2011; Özcan et al., 2006). These studies provide indirect insights into the potential biochemical pathways and mechanisms that this compound might influence.
Eigenschaften
CAS-Nummer |
10593-79-0 |
|---|---|
Molekularformel |
C8H9NOS |
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
N-hydroxy-2-phenylethanethioamide |
InChI |
InChI=1S/C8H9NOS/c10-9-8(11)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) |
InChI-Schlüssel |
IHTJGIKQNHDTSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=S)NO |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=S)NO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid](/img/structure/B1228838.png)
![N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide](/img/structure/B1228839.png)
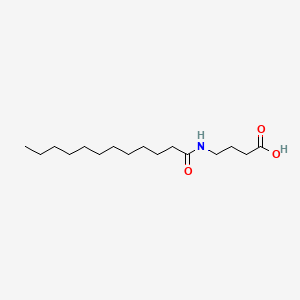
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)
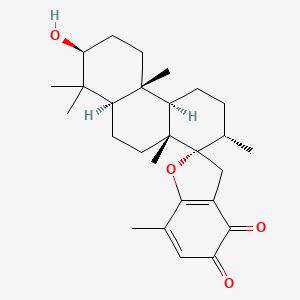
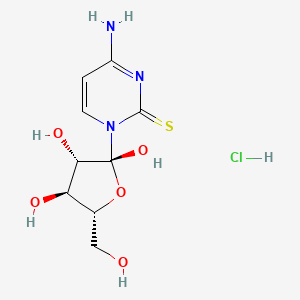
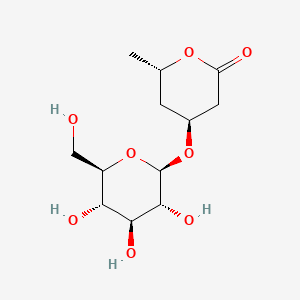
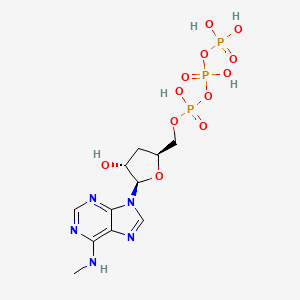
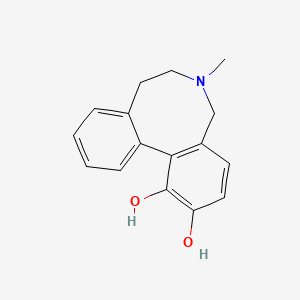
![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)
